4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine (CAS 1643915-62-1) is a highly versatile, bench-stable building block strategically designed for advanced medicinal chemistry and high-throughput library synthesis. It features a morpholine sulfonamide core—a privileged pharmacophore known to improve metabolic stability and aqueous solubility—flanked by two orthogonal reactive sites. The highly activated 2-fluoro group is primed for metal-free Nucleophilic Aromatic Substitution (SNAr) with amines and alkoxides, while the 5-bromo group serves as a reliable vector for palladium-catalyzed cross-couplings. This trifunctional architecture allows for the divergent, step-efficient synthesis of complex 1,2,5-trisubstituted benzenesulfonamides, making it a critical precursor for drug discovery programs targeting kinase inhibitors and complex bioisosteres [1].
Substituting this specific compound with simpler analogs or its direct precursor, 5-bromo-2-fluorobenzenesulfonyl chloride, introduces significant process liabilities. Utilizing the sulfonyl chloride precursor requires handling a moisture-sensitive reagent and performing a two-step amination where chemoselectivity (sulfonylation vs. SNAr) must be strictly controlled; failure to do so often results in dual amination, complex purification, and lower overall yields [1]. Furthermore, substituting with the 4-((4-bromophenyl)sulfonyl)morpholine analog eliminates the SNAr-active 2-fluoro handle, preventing late-stage metal-free functionalization. Conversely, using the 4-((2-fluorophenyl)sulfonyl)morpholine analog restricts the ability to perform downstream cross-couplings, severely limiting the chemical space accessible for scaffold diversification [2].
Haloarene sulfonyl chlorides are prone to hydrolysis and require strict temperature control to prevent competing SNAr during the initial sulfonamide formation. By procuring the pre-formed morpholine sulfonamide, chemists bypass the problematic sulfonylation step. Studies on the parallel double amination of related 2-fluorobenzenesulfonyl halides demonstrate that two-step synthesis from the sulfonyl chloride yields an average of only 36% of the desired product due to competing side reactions and purification losses [1]. Procuring 4-((5-bromo-2-fluorophenyl)sulfonyl)morpholine directly provides a bench-stable starting material, ensuring near-quantitative availability of the scaffold for subsequent orthogonal functionalization.
| Evidence Dimension | Process Yield and Handling |
| Target Compound Data | Bench-stable; bypasses step 1 (sulfonylation) |
| Comparator Or Baseline | 5-Bromo-2-fluorobenzenesulfonyl chloride |
| Quantified Difference | Avoids the ~64% average yield loss associated with two-step library amination from the sulfonyl chloride |
| Conditions | Parallel library synthesis (NMP, sequential amination) |
Procuring the pre-formed sulfonamide reduces process steps and eliminates the need for strict anhydrous handling, directly accelerating high-throughput library synthesis.
The 2-fluoro substituent in this compound is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-sulfonyl group. Compared to 2-chlorobenzenesulfonamides or unactivated fluorobenzenes, the ortho-fluoro group exhibits significantly faster substitution rates with primary and secondary amines. Literature on ortho-fluorobenzenesulfonamides indicates that SNAr reactions can be driven to completion (often >80% yield) under mild basic conditions, whereas chloro-analogs generally require harsher temperatures or expensive transition-metal catalysis [1]. This intrinsic reactivity allows for efficient late-stage functionalization.
| Evidence Dimension | SNAr Reactivity and Yield |
| Target Compound Data | Highly SNAr-active (typically >80% yield with amines) |
| Comparator Or Baseline | 2-Chlorobenzenesulfonamide analogs |
| Quantified Difference | Enables metal-free amination at 40-50 °C lower temperatures |
| Conditions | Amine nucleophile, polar aprotic solvent (e.g., DMF/DMSO), mild base |
The highly activated 2-fluoro handle allows for metal-free amination, reducing catalyst costs and simplifying purification in medicinal chemistry workflows.
The 5-bromo group provides a critical vector for extending the molecular scaffold via cross-coupling reactions. Because the C-Br bond undergoes facile oxidative addition with palladium while the C-F bond remains inert, the compound offers perfect orthogonality. Studies utilizing the closely related 4-((4-bromophenyl)sulfonyl)morpholine demonstrate that Suzuki-Miyaura couplings proceed in excellent yields (e.g., 93% with SPhos/Pd) [1]. Compared to analogs lacking the bromine atom, this compound enables the synthesis of extended biaryl systems without perturbing the morpholine or fluoro moieties.
| Evidence Dimension | Scaffold Extension Capability |
| Target Compound Data | Enables orthogonal Pd-catalyzed coupling (e.g., >90% yield for Suzuki reactions) |
| Comparator Or Baseline | 4-((2-Fluorophenyl)sulfonyl)morpholine |
| Quantified Difference | Provides an essential cross-coupling vector completely absent in the non-brominated baseline |
| Conditions | Standard Suzuki conditions (e.g., Pd catalyst, SPhos, K2CO3) |
Procuring the brominated analog is essential for buyers aiming to build extended biaryl or heteroaryl systems while retaining the SNAr-active fluoro group.
Leveraging the orthogonal reactivity of the 2-fluoro and 5-bromo groups, this compound is ideal for combinatorial library generation. Chemists can systematically vary the amine via SNAr at the 2-position and the aryl/heteroaryl group via Suzuki coupling at the 5-position, rapidly generating diverse 1,2,5-trisubstituted benzenesulfonamide libraries without requiring intermediate deprotection steps[1].
The morpholine sulfonamide moiety is a privileged pharmacophore frequently used to improve aqueous solubility and metabolic stability in kinase inhibitors. Procuring this specific bench-stable building block allows medicinal chemists to directly incorporate this motif while using the fluoro and bromo handles to build the core hinge-binding or allosteric-binding domains[2].
The highly activated 2-fluoro group can be utilized not only as a synthetic handle but also as a weakly reactive electrophile for targeted covalent inhibitors. In specific microenvironments, the ortho-sulfonyl activated fluorine can undergo SNAr with nucleophilic cysteine or lysine residues on target proteins, making this scaffold valuable for chemical biology probe development [2].